3,3'-(Chloromethylene)dipyridine

Catalog No.
S8868845
CAS No.
M.F
C11H9ClN2
M. Wt
204.65 g/mol
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3,3'-(Chloromethylene)dipyridine

Product Name

3,3'-(Chloromethylene)dipyridine

IUPAC Name

3-[chloro(pyridin-3-yl)methyl]pyridine

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

InChI

InChI=1S/C11H9ClN2/c12-11(9-3-1-5-13-7-9)10-4-2-6-14-8-10/h1-8,11H

InChI Key

CZRBIMJXOULUMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(C2=CN=CC=C2)Cl

Chloromethylpyridines emerged as critical intermediates in the mid-20th century, particularly for synthesizing neonicotinoid insecticides and pharmaceutical agents. The 3-(chloromethyl)pyridine derivative (CAS 3099-31-8) exemplifies this class, with a molecular weight of 127.57 g/mol and a reactive chloromethyl group enabling nucleophilic substitutions. Similarly, 2-chloro-5-(chloromethyl)pyridine (CAS 70258-18-3) has been utilized in synthesizing imidacloprid and acetamiprid, showcasing the versatility of chloromethylpyridines in agrochemical design.

The conceptual leap to 3,3'-(chloromethylene)dipyridine likely arose from efforts to enhance the chelating capacity of bipyridine ligands. By introducing chloromethyl groups at symmetric positions, researchers aimed to combine the rigid bipyridine backbone with sites for further functionalization. This design principle aligns with the structural evolution observed in 3,5-bis(chloromethyl)pyridine (CAS 41711-38-0), which features two chloromethyl groups on a single pyridine ring.

Role of Bipyridine Architectures in Coordination Chemistry

Bipyridine ligands are foundational in coordination chemistry due to their ability to form stable complexes with transition metals. The 3,3'-(chloromethylene)dipyridine variant introduces steric and electronic modifications:

  • Steric Effects: The chloromethyl groups at the 3- and 3'-positions create a crowded coordination environment, potentially favoring tetrahedral or distorted octahedral geometries in metal complexes.
  • Electronic Effects: The electron-withdrawing chlorine atoms decrease electron density at the pyridyl nitrogen atoms, modulating metal-ligand bond strengths and redox properties.

These attributes make the ligand suitable for applications in asymmetric catalysis and photoluminescent materials.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Exact Mass

204.0454260 g/mol

Monoisotopic Mass

204.0454260 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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